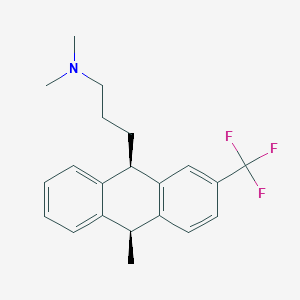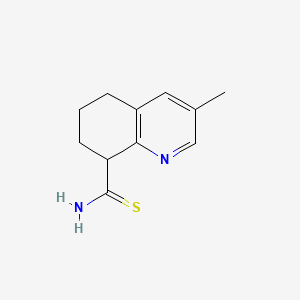
Tiquinamide
Vue d'ensemble
Description
Tiquinamide, connu sous son nom IUPAC 3-méthyl-5,6,7,8-tétrahydroquinoléine-8-carbothioamide, est un composé qui agit comme un inhibiteur de la synthèse de l'acide gastrique . Il a été étudié pour son potentiel à réduire la sécrétion d'acide gastrique, ce qui en fait un candidat pour le traitement des affections liées à une production excessive d'acide gastrique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Tiquinamide peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :
Formation du cycle tétrahydroquinoléine : Cela est généralement réalisé par une réaction de cyclisation impliquant des dérivés d'aniline et des réactifs appropriés.
Introduction du groupe carbothioamide : Cette étape implique la réaction de l'intermédiaire tétrahydroquinoléine avec des réactifs thiocarbonyl dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse afin d'assurer un rendement et une pureté élevés. Cela comprend :
Sélection des catalyseurs : Pour améliorer les vitesses de réaction et la sélectivité.
Optimisation des conditions de réaction : Comme la température, la pression et le choix du solvant pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Tiquinamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Où il peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe carbothioamide en d'autres groupes fonctionnels.
Substitution : Diverses réactions de substitution peuvent se produire sur le cycle tétrahydroquinoléine.
Réactifs et conditions courants
Agents oxydants : Comme le peroxyde d'hydrogène ou le permanganate de potassium pour les réactions d'oxydation.
Agents réducteurs : Comme l'hydrure de lithium et d'aluminium pour les réactions de réduction.
Réactifs de substitution : Y compris les halogènes ou autres électrophiles pour les réactions de substitution.
Principaux produits formés
Produits d'oxydation : Sulfoxydes et sulfones.
Produits de réduction : Amines ou autres dérivés réduits.
Produits de substitution : Dérivés tétrahydroquinoléine halogénés ou autres dérivés substitués.
Applications de recherche scientifique
This compound a été exploré pour diverses applications de recherche scientifique :
Chimie : En tant que composé modèle pour étudier les mécanismes réactionnels et développer de nouvelles méthodologies de synthèse.
Biologie : Étudier ses effets sur la sécrétion d'acide gastrique et les applications thérapeutiques potentielles.
Mécanisme d'action
This compound exerce ses effets en inhibant la synthèse de l'acide gastrique. Il cible des voies spécifiques impliquées dans la sécrétion acide, notamment :
Récepteurs de l'histamine : Blocage de l'action de l'histamine, qui est un stimulant principal de la sécrétion d'acide gastrique.
Pompes à protons : Inhibition des pompes à protons dans la muqueuse gastrique qui sont responsables de la production d'acide.
Applications De Recherche Scientifique
Tiquinamide has been explored for various scientific research applications:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on gastric acid secretion and potential therapeutic applications.
Mécanisme D'action
Tiquinamide exerts its effects by inhibiting the synthesis of gastric acid. It targets specific pathways involved in acid secretion, including:
Histamine receptors: Blocking the action of histamine, which is a primary stimulant of gastric acid secretion.
Proton pumps: Inhibiting the proton pumps in the stomach lining that are responsible for acid production.
Comparaison Avec Des Composés Similaires
Composés similaires
Cimétidine : Un autre inhibiteur de l'acide gastrique qui agit en bloquant les récepteurs de l'histamine.
Ranitidine : Similaire à la cimétidine mais avec une structure chimique et une puissance différentes.
Oméprazole : Un inhibiteur de la pompe à protons qui inhibe directement les pompes à protons dans la muqueuse gastrique.
Unicité du Tiquinamide
This compound est unique par sa structure chimique spécifique, qui lui permet d'inhiber la synthèse de l'acide gastrique par un mécanisme différent de celui des autres inhibiteurs. Son cycle tétrahydroquinoléine et son groupe carbothioamide contribuent à son profil pharmacologique distinct .
Propriétés
Numéro CAS |
53400-67-2 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |
Clé InChI |
AIMIAJHGOMWBQG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |
SMILES canonique |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |
Synonymes |
3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide tiquinamide tiquinamide monohydrochloride tiquinamide oxalate tiquinamide tartrate (1:1) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B1228338.png)
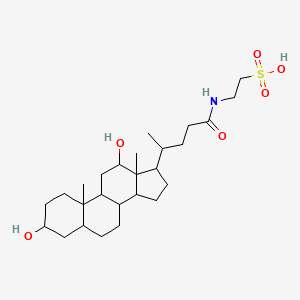
![N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline](/img/structure/B1228344.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)
![8'-[1-azocanyl(oxo)methyl]-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1228349.png)
![[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine](/img/structure/B1228350.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
![6-amino-1,3-dimethyl-5-[2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]pyrimidine-2,4-dione](/img/structure/B1228352.png)
![[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1228353.png)
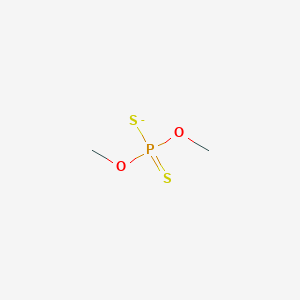
![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)
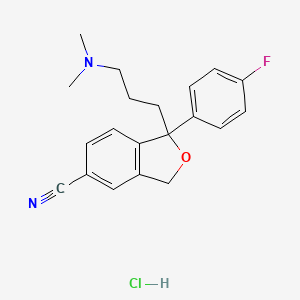
![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)
